molecular formula C17H22ClN5O2 B1462372 2-Demethyl HLI373 CAS No. 1227267-04-0

2-Demethyl HLI373

Cat. No. B1462372
CAS RN: 1227267-04-0
M. Wt: 363.8 g/mol
InChI Key: WXBMKUIEZYKMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Demethyl HLI373 is a small molecule inhibitor used in scientific research. It is an efficacious Hdm2 inhibitor . Hdm2 is an ubiquitin-protein ligase that suppresses the transcriptional activity of the tumor suppressor p53 and promotes its degradation . HLI373 is effective in inducing apoptosis of several tumor cell lines that are sensitive to DNA-damaging agents .


Molecular Structure Analysis

The molecular formula of 2-Demethyl HLI373 is C17H22ClN5O2 . Its molecular weight is 363.8 g/mol. The structure of the molecule is complex and includes a pyrimidoquinoline-dione compound .

Mechanism of Action

HLI373 works by inhibiting the ubiquitin ligase activity of Hdm2 . It increases p53 in cells through inhibiting Hdm2-mediated ubiquitylation and selectively inhibits the auto-ubiquitylation of Hdm2 . This leads to an increase in cellular p53 and Hdm2 protein levels .

properties

IUPAC Name

5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2.ClH/c1-21(2)10-6-9-18-14-11-7-4-5-8-12(11)22(3)15-13(14)16(23)20-17(24)19-15;/h4-5,7-8H,6,9-10H2,1-3H3,(H2,19,20,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMKUIEZYKMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Demethyl HLI373

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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